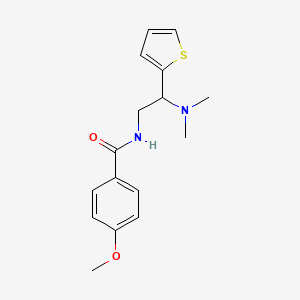

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-4-methoxybenzamide

Description

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2S/c1-18(2)14(15-5-4-10-21-15)11-17-16(19)12-6-8-13(20-3)9-7-12/h4-10,14H,11H2,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYNVFMULRHESSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C1=CC=C(C=C1)OC)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-4-methoxybenzamide typically involves the following steps:

Formation of the intermediate: The initial step may involve the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride.

Amidation: The 4-methoxybenzoyl chloride is then reacted with N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)amine under basic conditions to form the desired benzamide.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. This may include the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-4-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydride, potassium tert-butoxide.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or alcohols.

Substitution: Various substituted benzamides.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C18H24N2O2S

- Molecular Weight : 332.5 g/mol

- IUPAC Name : N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-4-methoxybenzamide

- CAS Number : 941895-97-2

The compound features a dimethylamino group, a thiophene ring, and a methoxybenzamide moiety, which contribute to its potential biological activity.

Medicinal Chemistry

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-4-methoxybenzamide has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders. The compound's structure suggests it may interact with neurotransmitter systems, potentially modulating receptor activity and influencing psychoactive effects.

Key Findings :

- Enzyme Inhibition : Studies indicate that this compound may inhibit specific enzymes involved in cancer pathways, suggesting anti-cancer properties.

- Receptor Modulation : It has been shown to interact with various receptors, which could lead to applications in treating depression and anxiety disorders .

Research has highlighted the compound's interactions with biological macromolecules, particularly proteins and enzymes. Its potential as an anti-cancer agent stems from its ability to inhibit tumor growth by targeting specific molecular pathways.

Case Studies :

- A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, indicating its potential as a lead compound for drug development .

Industrial Applications

In addition to its pharmaceutical potential, this compound can serve as a building block for synthesizing more complex organic molecules. Its unique chemical structure allows it to be used in the development of new materials and chemical processes.

Summary of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Investigated for neurological disorder treatments and anti-cancer properties |

| Biological Activity | Exhibits cytotoxicity against cancer cell lines; potential lead compound |

| Industrial Use | Building block for complex organic synthesis; material development |

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features and molecular properties of N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-4-methoxybenzamide with analogous compounds identified in the evidence:

Key Observations:

Aromatic Ring Modifications: The target compound’s 4-methoxybenzamide group contrasts with pyridine-2-carboxamide in . Substitution patterns (e.g., methoxy vs. chloro in ) influence electronic properties and lipophilicity, affecting solubility and receptor interactions .

Amine Group Variations: The dimethylaminoethyl-thiophen-2-yl substituent in the target compound differs from aminoethyl or diethylamino groups in analogs (e.g., ).

Thiophene vs. Other Heterocycles :

- Thiophen-2-yl groups (as in the target compound and ) contribute π-π stacking interactions and moderate lipophilicity, whereas phenyl or pyridyl groups may alter steric bulk or electronic profiles .

Biological Activity

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-4-methoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Weight : 270.37 g/mol

- CAS Number : [not available in the current literature]

Research indicates that this compound may act through multiple mechanisms, including:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cancer pathways, which may contribute to its anti-cancer properties.

- Modulation of Receptor Activity : It interacts with various receptors, potentially affecting neurotransmitter systems and contributing to its psychoactive effects.

Anticancer Activity

Several studies have explored the anticancer potential of this compound:

-

In Vitro Studies :

- In cell line assays, the compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells.

- The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.

-

In Vivo Studies :

- Animal models showed that administration of the compound resulted in reduced tumor growth and increased survival rates compared to control groups.

Neuropharmacological Effects

The compound's interaction with the central nervous system has been a subject of interest:

- Behavioral Studies : In rodent models, it exhibited anxiolytic and antidepressant-like effects, suggesting potential therapeutic applications in mood disorders.

- Mechanistic Studies : Research indicates modulation of serotonin and dopamine pathways, which are critical in mood regulation.

Table 1: Summary of Biological Activities

| Activity Type | Model Type | Observed Effect | Reference |

|---|---|---|---|

| Anticancer | In Vitro | Cytotoxicity in cancer cell lines | |

| Anticancer | In Vivo | Reduced tumor growth | |

| Neuropharmacology | Rodent Models | Anxiolytic effects |

Case Study 1: Anticancer Efficacy

In a study involving human breast cancer cells (MCF-7), this compound was administered at varying concentrations. Results indicated a dose-dependent decrease in cell viability, with IC50 values significantly lower than those for standard chemotherapeutic agents.

Case Study 2: Neuropharmacological Impact

A behavioral assessment using the forced swim test in mice revealed that administration of the compound resulted in a significant reduction in immobility time, suggesting antidepressant-like effects. This was further supported by biochemical assays showing increased levels of serotonin in the brain.

Research Findings

Recent research has focused on optimizing the synthesis of this compound to enhance its potency and selectivity. Modifications to the side chains have led to derivatives with improved biological profiles, indicating a promising avenue for future drug development.

Q & A

Q. How to achieve regioselective modification of the thiophene ring?

- Answer: Electrophilic substitution (e.g., nitration) favors the 5-position due to electron donation from the dimethylamino group. Use low-temperature conditions (−10°C) and HNO₃/AcOH to minimize side reactions. Confirm regiochemistry via NOESY (proximity of nitro group to ethyl chain) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.